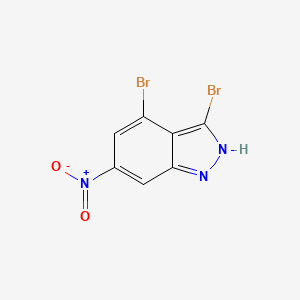

3,4-Dibromo-6-nitro-1H-indazole

Description

3,4-Dibromo-6-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name |

3,4-dibromo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSYHOBEIRWXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646311 | |

| Record name | 3,4-Dibromo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-49-3 | |

| Record name | 3,4-Dibromo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-nitro-1H-indazole typically involves the bromination and nitration of 1H-indazole. The process begins with the bromination of 1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces bromine atoms at the 3 and 4 positions of the indazole ring. The subsequent nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 6 position of the indazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-6-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products:

Substitution Reactions: Products include 3,4-diamino-6-nitro-1H-indazole or 3,4-dithio-6-nitro-1H-indazole.

Reduction Reactions: The major product is 3,4-dibromo-6-amino-1H-indazole.

Oxidation Reactions: Products may include 3,4-dibromo-6-nitroso-1H-indazole or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

3,4-Dibromo-6-nitro-1H-indazole is primarily investigated for its potential as a pharmaceutical agent. Its structural features contribute to its ability to interact with various biological targets.

Anticancer Activity :

Research indicates that indazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit enzymes involved in tumor progression, such as indoleamine 2,3-dioxygenase (IDO1).

Table 1: Anticancer Activity Data

| Compound | Target Enzyme | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | IDO1 | TBD | TBD |

| Similar Indazole Derivative | IDO1 | 0.74 | HeLa |

| Similar Indazole Derivative | TDO | 2.93 | A172 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects against various pathogens. It appears to disrupt bacterial cell walls and inhibit metabolic pathways essential for microbial survival.

Enzyme Inhibition

Research has focused on the compound's ability to inhibit key enzymes involved in cancer metabolism and immune modulation. Structure-activity relationship (SAR) studies suggest that modifications at the halogen positions significantly influence potency.

Case Studies and Research Findings

Several notable studies have highlighted the potential applications of this compound:

- Antileishmanial Activity : A study explored the synthesis of new heterocycles derived from indazoles and their antileishmanial activity against Leishmania major. The results indicated promising growth inhibition through molecular docking studies that demonstrated stable binding with the enzyme trypanothione reductase.

- Mechanochemical Production : A comparative study on traditional versus mechanochemical synthesis methods for active pharmaceutical ingredients (APIs), including indazoles, revealed enhanced efficiency and yield in mechanochemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups in the compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 3,4-Dichloro-6-nitro-1H-indazole

- 3,4-Dibromo-5-nitro-1H-indazole

- 3,4-Dibromo-6-amino-1H-indazole

Comparison: 3,4-Dibromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups at specific positions on the indazole ring This combination of substituents enhances its reactivity and potential applications compared to similar compounds For example, 3,4-Dichloro-6-nitro-1H-indazole has chlorine atoms instead of bromine, which may result in different reactivity and biological activity

Biological Activity

3,4-Dibromo-6-nitro-1H-indazole is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of the compound's biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique indazole core, which is a bicyclic structure containing two nitrogen atoms. The presence of bromine and nitro substituents significantly influences its reactivity and biological interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting various cancer cell lines.

-

Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The IC50 values for these cell lines are reported as follows:

Cell Line IC50 (µM) HeLa 1.7 A375 0.87 HCT116 0.55

These values suggest that the compound effectively reduces cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent against these malignancies .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell growth and survival. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs) which are crucial for cell cycle progression:

- CDK Inhibition : The compound demonstrates selective inhibition of CDK2 and CDK9 with IC50 values reported at approximately and , respectively . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Study on Structural Analogues

A comparative study focusing on structural analogues of this compound revealed that modifications to the indazole core can enhance or diminish biological activity. For instance, derivatives with different halogen substitutions showed varied potency against cancer cell lines, emphasizing the importance of structural features in determining biological efficacy .

In Vivo Studies

In vivo studies utilizing animal models have demonstrated that this compound can reduce tumor growth rates significantly when administered orally. These studies provide evidence for the compound's potential therapeutic application in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.